

Structural Confirmation of 4-(4-bromophenyl)-1-butene: A 2D NMR Comparative Guide

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Compound of Interest

Compound Name: 4-(4-Bromophenyl)-1-butene

Cat. No.: B100662

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In the field of drug discovery and chemical research, the unambiguous structural elucidation of synthesized compounds is a critical step. For a molecule such as **4-(4-bromophenyl)-1-butene**, with its distinct aliphatic and aromatic regions, a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques provides the necessary detail to confirm its covalent framework. This guide offers a comparative overview of key 2D NMR methods—COSY, HSQC, and HMBC—for the structural verification of **4-(4-bromophenyl)-1-butene**, complete with expected data and detailed experimental protocols.

Predicted NMR Data for Structural Confirmation

The structural confirmation of **4-(4-bromophenyl)-1-butene** relies on establishing connectivity between different parts of the molecule. One-dimensional (1D) ^1H and ^{13}C NMR provide the initial chemical shift information, while 2D NMR experiments reveal the relationships between these nuclei.

Predicted ^1H and ^{13}C NMR Chemical Shifts

The following table summarizes the predicted chemical shifts for the protons and carbons in **4-(4-bromophenyl)-1-butene**. These predictions are based on established NMR principles and data for similar structural motifs.

Atom Number	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
1	~5.8 (ddt)	~138.5
2	~5.0 (m)	~115.0
3	~2.3 (q)	~35.0
4	~2.7 (t)	~34.5
5, 9	~7.1 (d)	~130.5
6, 8	~7.4 (d)	~131.5
7	-	~120.0

Comparative Analysis of 2D NMR Techniques

The core of structural confirmation lies in the interpretation of various 2D NMR spectra. Each technique provides a unique piece of the puzzle.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.^[1] This is invaluable for mapping out the spin systems within a molecule. For **4-(4-bromophenyl)-1-butene**, COSY is expected to show correlations within the butene chain.

Correlating Protons (H-H)	Interpretation
H-1 / H-2	Confirms the vinyl group.
H-1 / H-3	Shows allylic coupling.
H-2 / H-3	Confirms the connectivity between the vinyl group and the adjacent methylene group.
H-3 / H-4	Establishes the butene chain.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to the carbons to which they are attached (one-bond C-H correlation).[2] This technique is essential for assigning carbon signals based on their attached, and often more easily assigned, protons.

¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)	Interpretation
~5.8	~138.5	Assigns C-1.
~5.0	~115.0	Assigns C-2.
~2.3	~35.0	Assigns C-3.
~2.7	~34.5	Assigns C-4.
~7.1	~130.5	Assigns C-5 and C-9.
~7.4	~131.5	Assigns C-6 and C-8.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds.[2] This is crucial for connecting the individual spin systems and identifying quaternary carbons.

Proton	Correlating Carbons	Interpretation
H-1	C-3	Confirms the butene chain.
H-2	C-4	Further confirms the butene chain.
H-3	C-1, C-5, C-9	Connects the butene chain to the aromatic ring.
H-4	C-2, C-5, C-9, C-6, C-8	Confirms the attachment of the butene chain to the phenyl ring.
H-5, H-9	C-3, C-7	Confirms the substitution pattern on the aromatic ring.
H-6, H-8	C-4, C-7	Confirms the substitution pattern on the aromatic ring.

Experimental Protocols

Standard experimental protocols for acquiring 2D NMR spectra are outlined below. These may be adapted based on the specific instrumentation and sample concentration.[\[3\]](#)[\[4\]](#)

Sample Preparation: Approximately 10-20 mg of **4-(4-bromophenyl)-1-butene** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) and transferred to a 5 mm NMR tube.

Instrumentation: Spectra are acquired on a 400 MHz or higher field NMR spectrometer. The probe should be tuned and matched for both ¹H and ¹³C frequencies.[\[4\]](#) The sample should not be spinning for 2D experiments.[\[3\]](#)

1. COSY (cosygpqf):

- A standard gradient-selected COSY pulse program is used.[\[3\]](#)
- The spectral width in both dimensions is set to cover all proton signals (e.g., 0-10 ppm).
- Typically, 256 increments are collected in the F1 dimension with 8-16 scans per increment.

- The data is processed with a sine-bell window function in both dimensions.

2. HSQC (hsqcedetgpsisp2):

- A standard sensitivity-enhanced, edited HSQC pulse program is used to differentiate CH/CH₃ and CH₂ signals.
- The ¹H dimension (F2) spectral width is set to cover all proton signals, and the ¹³C dimension (F1) is set to cover all carbon signals (e.g., 0-160 ppm).
- Typically, 256 increments are collected in the F1 dimension with 8-16 scans per increment.
- The data is processed with a squared sine-bell window function in both dimensions.

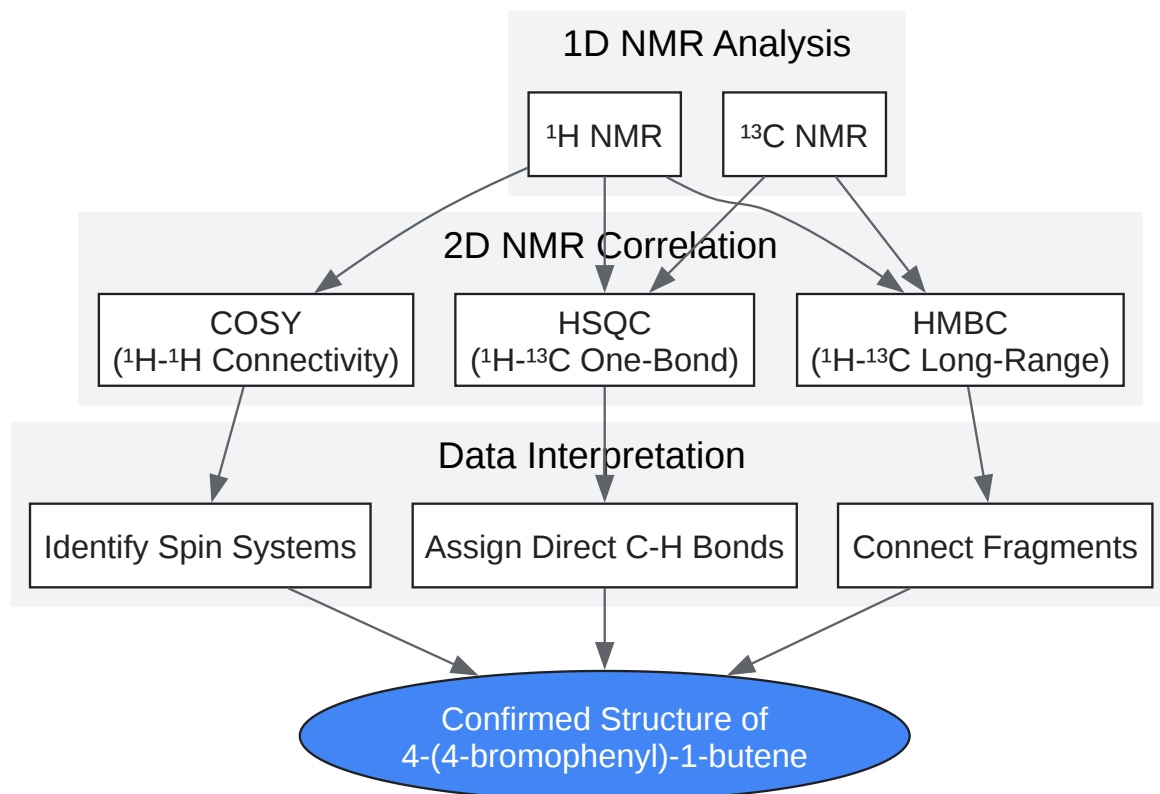
3. HMBC (hmbcgplpndqf):

- A standard gradient-selected HMBC pulse program is used.
- The spectral widths are set similarly to the HSQC experiment.
- The long-range coupling constant is typically set to 8 Hz.
- Typically, 256-400 increments are collected in the F1 dimension with 16-64 scans per increment.
- The data is processed with a sine-bell window function in both dimensions.

Visualization of the Structural Elucidation Workflow

The logical flow of information from 1D and 2D NMR experiments to the final confirmed structure is illustrated in the following diagram.

Workflow for Structural Elucidation of 4-(4-bromophenyl)-1-butene



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